molecular formula C11H8N2O2 B11902068 [3,3'-Bipyridine]-4-carboxylic acid

[3,3'-Bipyridine]-4-carboxylic acid

Cat. No.: B11902068
M. Wt: 200.19 g/mol
InChI Key: JYECPEARLWSJOH-UHFFFAOYSA-N
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Description

[3,3’-Bipyridine]-4-carboxylic acid is an organic compound that belongs to the bipyridine family Bipyridines are characterized by the presence of two pyridine rings connected by a single bond

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3,3’-Bipyridine]-4-carboxylic acid typically involves the coupling of pyridine derivatives. One common method is the decarboxylative cross-coupling of pyridyl carboxylates with aryl bromides. This reaction is catalyzed by palladium and often requires the presence of a base and an oxidant . Another method involves the direct arylation of pyridine using palladium catalysts .

Industrial Production Methods: Industrial production of bipyridine derivatives often employs metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings . These methods are favored for their efficiency and ability to produce high yields under relatively mild conditions.

Types of Reactions:

    Oxidation: [3,3’-Bipyridine]-4-carboxylic acid can undergo oxidation reactions, often facilitated by strong oxidizing agents.

    Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride.

    Substitution: This compound can participate in substitution reactions, where functional groups on the pyridine rings are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce partially hydrogenated bipyridines.

Scientific Research Applications

[3,3’-Bipyridine]-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [3,3’-Bipyridine]-4-carboxylic acid involves its ability to coordinate with metal ions. This coordination can influence the electronic properties of the metal center, making it useful in catalysis and materials science . The compound can also interact with biological molecules, potentially affecting cellular processes and pathways.

Comparison with Similar Compounds

Uniqueness: [3,3’-Bipyridine]-4-carboxylic acid is unique due to its specific substitution pattern, which can influence its reactivity and coordination behavior. This makes it a valuable compound for specialized applications in coordination chemistry and materials science .

Properties

Molecular Formula

C11H8N2O2

Molecular Weight

200.19 g/mol

IUPAC Name

3-pyridin-3-ylpyridine-4-carboxylic acid

InChI

InChI=1S/C11H8N2O2/c14-11(15)9-3-5-13-7-10(9)8-2-1-4-12-6-8/h1-7H,(H,14,15)

InChI Key

JYECPEARLWSJOH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=C(C=CN=C2)C(=O)O

Origin of Product

United States

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